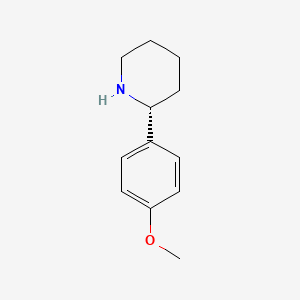

(2R)-2-(4-methoxyphenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-methoxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEQGLKEECTHNQ-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Chiral 2 Arylpiperidines

Asymmetric Synthesis Approaches

Asymmetric synthesis is the cornerstone for producing enantiopure compounds like (2R)-2-(4-methoxyphenyl)piperidine. These strategies are designed to create the desired stereocenter with high fidelity. The primary methods include leveraging the "chiral pool," employing temporary chiral auxiliaries, and utilizing the efficiency of enantioselective catalysis.

Chiral Pool Strategy

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov Compounds such as amino acids, terpenes, and carbohydrates serve as versatile building blocks, carrying inherent stereochemical information that can be transferred through a synthetic sequence to the target molecule. nih.govyoutube.com For the synthesis of piperidines, naturally occurring amino acids like L-lysine or L-pipecolic acid are logical starting points.

For instance, a synthesis could commence with a chiral starting material like L-lysine. Through a series of established chemical transformations—such as protection of the amino groups, selective modification of the side chain, and cyclization—the inherent chirality of the starting material can be used to establish the stereocenter of the piperidine (B6355638) ring. The aryl group can then be introduced at a later stage. Similarly, monoterpenes from the chiral pool, such as (+)-citronellal, have been used to construct complex chiral molecules, including piperidine derivatives, through multi-step sequences involving cyclization reactions. nih.gov

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.orgchemscene.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is highly reliable and predictable.

One prominent example involves the use of Evans oxazolidinone auxiliaries. williams.edu An oxazolidinone can be acylated, and the resulting N-acyl derivative can undergo diastereoselective alkylation. For a 2-arylpiperidine synthesis, this could involve the conjugate addition of an organometallic reagent to an α,β-unsaturated N-acyl system derived from the auxiliary. The bulky substituent on the auxiliary effectively blocks one face of the molecule, forcing the incoming group to attack from the less hindered face, thus creating a new stereocenter with high diastereoselectivity. williams.edu

Another powerful approach uses chiral lactams. For example, the cyclodehydration of achiral aryl-δ-oxoacids with the chiral auxiliary (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams. nih.govrsc.org These lactams serve as versatile intermediates. Subsequent reduction and manipulation can lead to the enantioselective synthesis of various (R)- or (S)-2-arylpiperidines, demonstrating the utility of this auxiliary-based strategy. nih.govrsc.org

Table 1: Chiral Auxiliary-Mediated Synthesis of 2-Arylpiperidines

| Chiral Auxiliary | Reaction Type | Product | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| (R)-Phenylglycinol | Cyclodehydration and subsequent reduction | (R)- and (S)-2-Phenylpiperidine | Not specified | nih.gov, rsc.org |

| Evans Oxazolidinone | Diastereoselective alkylation | Allylated carboxylic acid precursor | 98:2 diastereomeric ratio | williams.edu |

Enantioselective Catalysis

Enantioselective catalysis is arguably the most elegant and efficient method for asymmetric synthesis. In this approach, a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. Transition metal catalysts are particularly effective in this domain.

Chiral complexes of transition metals like palladium and rhodium can create a chiral environment around the reactants, influencing the reaction pathway to favor the formation of one enantiomer.

Palladium catalysts are highly versatile in asymmetric synthesis. A notable application is the asymmetric hydrogenation of unsaturated precursors. For instance, the palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been developed to produce chiral piperazin-2-ones with excellent enantioselectivities. rsc.org A similar strategy could be envisioned for the synthesis of chiral piperidines by hydrogenating corresponding dihydropyridinone or pyridinium (B92312) salt precursors.

Furthermore, palladium catalysis is central to cross-coupling reactions. An unprecedented palladium-catalyzed cross-coupling between aryl halides and endocyclic 1-azaallyl anions (generated in situ from 2-aryl-1-piperideines) has been shown to produce cis-2,3-diarylpiperidines. researchgate.net The use of a chiral ligand in such a transformation could render it enantioselective, providing a direct route to chiral 2-arylpiperidines.

Table 2: Examples of Palladium-Catalyzed Asymmetric Synthesis

| Reaction Type | Substrate | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Pyrazin-2-ols | Palladium-based catalyst | Chiral piperazin-2-ones with high ee | rsc.org |

Rhodium catalysts have proven exceptionally effective in the asymmetric synthesis of chiral heterocycles. Rhodium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts is a key method for accessing enantiomerically enriched α-aryl piperidines, achieving high levels of enantioselectivity (up to 99.3:0.7 er). researchgate.net

More recently, rhodium-catalyzed asymmetric reductive Heck-type reactions have emerged as a powerful tool. nih.govsnnu.edu.cn This approach can couple aryl boronic acids with dihydropyridine (B1217469) derivatives to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govsnnu.edu.cn While demonstrated for 3-substitution, the principle of rhodium-catalyzed asymmetric carbometalation highlights a modern and powerful strategy that could be adapted for the synthesis of 2-substituted piperidines. Additionally, rhodium-catalyzed atroposelective C-H arylation reactions have been developed for synthesizing axially chiral heterobiaryls, showcasing the catalyst's ability to control complex stereochemistry through C-H functionalization. thieme.denih.gov

Table 3: Examples of Rhodium-Catalyzed Asymmetric Synthesis

| Reaction Type | Substrate | Catalyst System | Product/Outcome | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Substituted N-benzylpyridinium salts | Iridium-based catalyst (related metal) | α-Aryl and α-heteroaryl piperidines | Up to 97% ee | researchgate.net |

| Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate and Aryl boronic acids | Rh-catalyst | 3-Substituted tetrahydropyridines | Excellent enantioselectivity | nih.gov, snnu.edu.cn |

Transition Metal Catalysis

Copper-Catalyzed Reactions

Copper catalysis is a versatile tool in organic synthesis, particularly for the formation of carbon-heteroatom bonds. In the context of 2-arylpiperidine synthesis, copper-catalyzed reactions are instrumental in constructing the aryl-nitrogen bond or in cyclization steps. While direct copper-catalyzed asymmetric synthesis of this compound is an area of ongoing research, the principles are well-established in related transformations. For instance, copper-catalyzed domino arylation of N-arylhydroxylamines with diaryliodonium salts followed by a lincoln.ac.uklincoln.ac.uk-sigmatropic rearrangement has been used to create axially chiral biaryl frameworks. nih.govnih.gov This highlights copper's efficacy in mediating complex N-arylation sequences under mild conditions.

Furthermore, copper-catalyzed atroposelective cyclization of diynes has been shown to construct axially chiral arylpyrroles, demonstrating the potential for copper to control stereochemistry in ring-forming reactions involving vinyl cation intermediates. researchgate.net Modified copper-chromium catalysts have also been developed for the continuous hydrogenation of ketone precursors to piperidinols, indicating the utility of copper-based systems in the reduction steps often required in piperidine synthesis. rsc.org These examples underscore the potential of designing novel copper-catalyzed methodologies for the direct asymmetric synthesis of chiral 2-arylpiperidines.

Other Metal-Catalyzed Asymmetric Hydrogenation and Functionalization

Asymmetric hydrogenation of prochiral precursors like pyridinium salts or tetrahydropyridines is one of the most direct and efficient methods for accessing enantiomerically enriched piperidines. Various transition metals, including iridium, palladium, and ruthenium, are employed for this purpose.

A notable example is the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts, which, when catalyzed by an Iridium/SegPhos system, yields chiral piperidine derivatives with two adjacent chiral centers in high enantioselectivity and diastereoselectivity. nih.gov This method's utility has been proven on a gram scale and applied to the synthesis of neurokinin 1 (NK1) receptor antagonists. nih.gov

Palladium catalysis has been utilized for the arylation of aza-Achmatowicz rearrangement products with arylboronic acids, producing 2-aryldihydropyridinones. organic-chemistry.org These intermediates can be subsequently reduced to highly functionalized 2-arylpiperidines. Enantiomerically pure products were obtained through Noyori asymmetric transfer hydrogenation, showcasing a two-step approach to chirality. organic-chemistry.org

Ruthenium catalysts, particularly those with atropisomeric biaryl phosphine (B1218219) ligands like SYNPHOS or MeO-BIPHEP, are highly effective for the asymmetric hydrogenation of various unsaturated precursors. mdma.ch These catalytic systems have been applied to the synthesis of biologically active compounds through the dynamic kinetic resolution of appropriate substrates. mdma.ch

| Catalyst System | Substrate Type | Product Type | Key Features |

| Iridium/SegPhos | 2-Aryl-3-phthalimidopyridinium salts | cis-2,3-disubstituted piperidines | High diastereo- and enantioselectivity; creates two contiguous stereocenters. nih.gov |

| Palladium/non-phosphine ligand | Aza-Achmatowicz rearrangement products | 2-Aryldihydropyridinones | Subsequent asymmetric hydrogenation provides chiral 2-arylpiperidines. organic-chemistry.org |

| Ruthenium/SYNPHOS | β-Ketoesters, Tetrasubstituted cyclopentenones | Chiral β-hydroxy esters, Chiral cyclic alcohols | High enantiomeric excesses (>99% ee); applicable to a wide range of ketones. mdma.ch |

Organocatalysis

Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the use of often toxic and expensive heavy metals. These methods utilize small chiral organic molecules to induce stereoselectivity.

The intramolecular aza-Michael reaction is a robust strategy for forming the piperidine ring. rsc.org In an organocatalytic asymmetric variant, a chiral catalyst directs the cyclization of a nitrogen-tethered Michael acceptor to produce an enantioenriched piperidine. For example, chiral cinchona-based primary-tertiary diamine catalysts, in the presence of an acid co-catalyst like trifluoroacetic acid (TFA), have been used to cyclize enone carbamates. beilstein-journals.org This approach yields 2-substituted piperidines in good yields and with excellent enantioselectivity (up to 99% ee). beilstein-journals.org The acid co-catalyst is believed to facilitate the formation of a reactive iminium intermediate. beilstein-journals.org This strategy has been successfully applied to synthesize a range of five- and six-membered nitrogen heterocycles. beilstein-journals.orgresearchgate.net

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

| Cinchona-based diamine / TFA | Enone Carbamate | 2-Substituted Piperidine | 75-95 | up to 99 |

| Cinchona-based diamine / DPP | Carbamate with α,β-unsaturated ketone | 2-Substituted Piperidine | up to 99 | 92-97.5 |

Data compiled from research by Liu et al. and Zhai et al. as cited in beilstein-journals.org. ee = enantiomeric excess, TFA = trifluoroacetic acid, DPP = diphenyl hydrogenphosphate.

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. A highly effective approach for resolving racemic 2-arylpiperidines involves deprotonation using a chiral base system. acs.orgnih.gov

Specifically, the combination of n-butyllithium (n-BuLi) and the chiral diamine (-)-sparteine (B7772259) selectively deprotonates one enantiomer of N-Boc-protected 2-arylpiperidine. acs.org The resulting lithiated intermediate can then be trapped with an electrophile to yield an enantioenriched 2,2-disubstituted piperidine, leaving the unreacted starting material enriched in the other enantiomer. A key advantage of this method is that the enantioselectivity can be inverted by simply using the other enantiomer of the chiral ligand, (+)-sparteine, providing access to the opposite enantiomer of the 2-arylpiperidine. acs.org This method has demonstrated high enantiomeric ratios and has been successfully scaled up. acs.orgnih.gov

| Chiral Ligand | Major Product Enantiomer | Recovered Starting Material Enantiomer |

| (-)-Sparteine | (S)-2,2-disubstituted piperidine | (R)-2-arylpiperidine |

| (+)-Sparteine | (R)-2,2-disubstituted piperidine | (S)-2-arylpiperidine |

This table illustrates the principle of enantiomeric inversion based on the chiral ligand used in kinetic resolution by deprotonation. acs.org

Stereodivergent and Enantiodivergent Synthetic Routes

Stereodivergent and enantiodivergent syntheses represent a sophisticated level of synthetic control, allowing for the preparation of multiple stereoisomers of a product from a single set of starting materials by altering the catalyst or reaction conditions. lincoln.ac.ukunimi.it

An elegant example of an enantiodivergent synthesis of 2-arylpiperidines starts from achiral aryl-δ-oxoacids. rsc.org Cyclodehydration of these acids with the chiral auxiliary (R)-phenylglycinol affords a chiral non-racemic bicyclic lactam. This single chiral intermediate can then be used to synthesize either (R)- or (S)-2-phenylpiperidine, demonstrating an enantiodivergent pathway. Furthermore, the same strategy allows for a diastereodivergent synthesis of both cis- and trans-3-ethyl-2-phenylpiperidine. This approach was successfully applied to the enantioselective synthesis of the piperidine alkaloid (−)-anabasine. rsc.org

More complex strategies involve the cooperative use of multiple catalysts. For instance, a cooperative Cu/Ir-catalyzed asymmetric allylic alkylation followed by an intramolecular Friedel–Crafts reaction has been developed to construct complex heterocyclic systems. rsc.org Through the synergistic action of the catalysts followed by an acid-promoted epimerization, it is possible to predictably access all eight stereoisomers of a product bearing three stereogenic centers from the same starting materials, showcasing full stereodivergence. rsc.org

Strategies for Ring Formation

The formation of the piperidine ring itself is a central challenge addressed by the methodologies described above. Key strategies include:

Asymmetric Hydrogenation: Reduction of a pre-formed aromatic pyridine (B92270) or a partially saturated dihydropyridine ring using a chiral metal catalyst. nih.govorganic-chemistry.org

Intramolecular Cyclization: Organocatalytic or base-catalyzed intramolecular reactions, such as the aza-Michael addition, where an acyclic precursor containing both the nucleophilic nitrogen and the electrophilic acceptor cyclizes to form the six-membered ring. rsc.orgbeilstein-journals.org

Cyclocondensation: The reaction of components like aryl-δ-oxoacids with chiral amines to form chiral lactam intermediates, which are then converted to the final piperidine product. rsc.org

Each of these strategies provides a distinct pathway to the core piperidine structure, with the choice of method depending on the desired substitution pattern and stereochemical outcome.

Cyclization Reactions

Cyclization reactions involve the formation of the piperidine ring from an acyclic precursor. These methods are fundamental in heterocyclic chemistry and have been adapted to achieve high levels of stereocontrol.

Oxidative amination of alkenes provides a direct route to functionalized piperidines by forming a carbon-nitrogen bond and incorporating an additional heteroatom in a single step. A notable method is the palladium(II)-catalyzed Wacker-type aerobic oxidative cyclization. nih.gov This process utilizes a base-free Pd(DMSO)₂(TFA)₂ catalyst system for the cyclization of alkenes that have a tethered sulfonamide. nih.gov This approach is versatile, enabling the synthesis of various six-membered nitrogen heterocycles, including piperidines. nih.gov

Gold(I) complexes have also been employed to catalyze the oxidative amination of non-activated alkenes, using an iodine(III) oxidizing agent. nih.gov This reaction facilitates the difunctionalization of a double bond, leading to the concurrent formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov Furthermore, an enantioselective variant has been developed using a palladium catalyst with a novel pyridine-oxazoline ligand, which was previously unknown for this type of amination. nih.gov

Table 1: Catalytic Systems for Oxidative Amination of Alkenes

| Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|

| Pd(DMSO)₂(TFA)₂ | O₂ (aerobic) | Base-free conditions; synthesizes various N-heterocycles. | nih.gov |

| Gold(I) complex | Iodine(III) agent | Difunctionalization of double bond; forms N-heterocycle and introduces O-substituent. | nih.gov |

The intramolecular cyclization of alkene precursors is a powerful strategy for piperidine synthesis. These reactions typically involve the addition of a nitrogen nucleophile to a double bond within the same molecule. nih.gov A mild and efficient method involves the palladium-catalyzed intramolecular hydroamination of unactivated alkenes, which can proceed at room temperature. organic-chemistry.org The use of a specific tridentate ligand on the palladium center is crucial as it inhibits β-hydride elimination, favoring the desired hydroamination product over potential oxidative amination byproducts. organic-chemistry.org

Another approach is the acid-mediated intramolecular reductive hydroamination/cyclization of alkynes. This cascade reaction proceeds through the functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to yield the piperidine ring. nih.govmdpi.com Transaminases have also been utilized to trigger the asymmetric cyclization of ω-chloroketones, providing enantiopure 2-substituted piperidines. acs.org For the synthesis of 2-arylpiperidines, this biocatalytic method may require an additional base-induced cyclization step following the transamination. acs.org

Dearomatization Strategies

Dearomatization strategies convert readily available aromatic pyridine precursors into saturated or partially saturated piperidine rings. This is a highly effective method for generating functionalized piperidines. nih.gov

The partial reduction of pyridines to form dihydropyridine or tetrahydropyridine (B1245486) intermediates is a key step in many synthetic routes. nih.gov A widely used strategy involves the activation of the pyridine via N-acylation or N-alkylation to form a pyridinium salt, which is more susceptible to reduction. nih.govacs.org The Fowler Reduction, for instance, uses sodium borohydride (B1222165) to reduce activated pyridines, though it can suffer from low selectivity. nih.gov More modern and selective methods utilize amine boranes for a mild reduction of N-heteroarenes to N-substituted 1,2- or 1,4-dihydropyridines. nih.govnih.gov

These dihydropyridine intermediates are valuable platforms for further functionalization. nih.govacs.org For example, a three-step process can afford enantioenriched 3-substituted piperidines: (i) partial reduction of pyridine, (ii) a Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine, and (iii) a final reduction step. nih.govacs.org

Reductive dearomatization involves the direct conversion of a substituted pyridine to a piperidine derivative in a process that often combines dearomatization and reduction steps. A highly enantioselective method utilizes a chiral copper hydride complex to catalyze the C-C bond-forming dearomatization of pyridines with aromatic olefins. acs.org This reaction proceeds under mild conditions and generates enantiomerically enriched 1,4-dihydropyridines, which are then reduced in situ to the corresponding piperidines. acs.org

Another powerful technique is the rhodium-catalyzed reductive transamination of pyridinium salts. researchgate.net This method introduces a chiral primary amine under reducing conditions, which undergoes transamination with the pyridinium nitrogen, inducing chirality on the piperidine ring with high diastereo- and enantioselectivity. researchgate.net This approach is notable for its tolerance of various functional groups, including those that are typically reducible. researchgate.net

Table 2: Selected Methods for Reductive Dearomatization of Pyridines

| Method | Catalyst | Key Features | Reference |

|---|---|---|---|

| Asymmetric Dearomatization/Reduction | Chiral Copper Hydride | Mild conditions; in situ reduction of 1,4-dihydropyridine (B1200194) intermediate. | acs.org |

| Reductive Transamination | Rhodium complex | Uses chiral primary amine to induce stereochemistry; excellent selectivity. | researchgate.net |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene-Imine Reductase | One-pot cascade converts tetrahydropyridines to chiral piperidines. | acs.orgnih.gov |

Rearrangement Reactions

Rearrangement reactions offer alternative pathways to the piperidine core by restructuring an existing molecular framework. One such method is the Beckmann rearrangement of (1E,2E)-2-arylidenecyclopentanone O-tosyl oximes. This reaction, catalyzed by thionyl chloride, transforms the five-membered cyclopentanone (B42830) derivative into a six-membered (E)-3-arylidenepiperidin-2-one, which can be further reduced to the corresponding 2-arylpiperidine.

A different strategy involves the nih.govacs.org-Stevens rearrangement of aziridinium (B1262131) ylides. These ylides can be generated from the reaction of aziridines with carbene precursors, catalyzed by rhodium complexes like Rh₂(esp)₂. chemrxiv.org Depending on the substituents and reaction conditions, these intermediates can undergo a divergent rearrangement to yield either complex piperidine or azetidine (B1206935) structures. chemrxiv.org

Aza-Achmatowicz Rearrangement

The aza-Achmatowicz rearrangement is a powerful transformation for the synthesis of functionalized piperidines from furan (B31954) derivatives. nih.gov This oxidative ring expansion of furfuryl amines provides access to dihydropyridinones, which are versatile intermediates for the synthesis of piperidine alkaloids and other complex nitrogen-containing heterocycles. nih.govicm.edu.pl A notable advancement in this area is the palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids. organic-chemistry.org This method allows for the facile synthesis of highly functionalized 2-aryldihydropyridinones, which can then be converted to the corresponding 2-arylpiperidines. organic-chemistry.org The reaction conditions are generally mild, utilizing a non-phosphine-ligand palladium precatalyst, and are tolerant of a wide range of functional groups on both the arylboronic acid and the aza-Achmatowicz rearrangement product. organic-chemistry.orgnih.gov

The general approach involves the initial oxidation of a protected furfurylamine (B118560) to generate the unstable 2-hydroxypiperidine intermediate, which is then subjected to arylation. nih.gov For instance, coupling the aza-Achmatowicz rearrangement with an intermolecular aza-Friedel–Crafts reaction has been shown to be an effective strategy for constructing complex indole-piperidine alkaloid cores. nih.govrsc.org While specific examples detailing the synthesis of this compound using this exact methodology are not prevalent in the reviewed literature, the general applicability of the method to a broad scope of aryl groups suggests its potential for the synthesis of this target compound. The enantioselectivity of the final 2-arylpiperidine product can be established through asymmetric transfer hydrogenation of the 2-aryldihydropyridinone intermediate. organic-chemistry.org

Stereoselective Functionalization of Existing Piperidine Rings

Direct functionalization of a pre-existing piperidine ring offers an alternative and often more convergent approach to substituted piperidines. Control over the site- and stereoselectivity of these reactions is a key challenge.

C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is an increasingly important strategy in organic synthesis. For piperidines, the reactivity of the C-H bonds varies depending on their position relative to the nitrogen atom.

The C2 position of the piperidine ring is electronically activated towards C-H functionalization due to the stabilizing effect of the adjacent nitrogen atom on any developing positive charge during the reaction. nih.gov Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a common method for achieving C2-functionalization. nih.gov The choice of both the rhodium catalyst and the nitrogen protecting group is crucial for controlling the diastereoselectivity and enantioselectivity of the reaction. nih.govresearchgate.net

For example, the functionalization of N-Boc-piperidine with aryldiazoacetates can be catalyzed by various chiral dirhodium tetracarboxylate catalysts. Research has shown that catalysts such as Rh₂(R-TCPTAD)₄ and Rh₂(R-TPPTTL)₄ can provide good to excellent diastereoselectivity in the C2-arylation of N-protected piperidines. nih.govresearchgate.net The substrate scope of these reactions is generally broad, accommodating a variety of substituted aryldiazoacetates. While a specific data table for the C2-functionalization of this compound is not available, the results for other 2-arylpiperidines demonstrate the feasibility of this approach.

Table 1: Catalyst and Protecting Group Effects on C2-Functionalization of Piperidines nih.gov

| N-Protecting Group | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Boc | Rh₂(R-TCPTAD)₄ | 11:1 | 93% |

| Boc | Rh₂(R-TPPTTL)₄ | 27:1 | 69% |

| Bs | Rh₂(R-TPPTTL)₄ | >30:1 | 77% |

| Data is for the reaction of a protected piperidine with a trichloroethyl aryldiazoacetate. Boc = tert-butyloxycarbonyl, Bs = p-bromophenylsulfonyl. |

Direct C-H functionalization at the C3 position of the piperidine ring is challenging. This position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom. nih.gov Therefore, direct C-H insertion reactions with electrophilic carbenes are generally not favored at this site.

An indirect approach is often necessary to achieve C3-functionalization. One such strategy involves the asymmetric cyclopropanation of a tetrahydropyridine intermediate, followed by a regioselective reductive opening of the cyclopropane (B1198618) ring. nih.gov This method circumvents the low reactivity of the C3 C-H bond by creating a strained ring system that can be selectively cleaved to introduce a substituent at the desired position. A rhodium-catalyzed asymmetric carbometalation of a dihydropyridine has also been reported as a viable route to enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. acs.orgorganic-chemistry.org

The C4 position of the piperidine ring is sterically more accessible than the C2 position and less electronically deactivated than the C3 position. nih.gov Functionalization at C4 can be achieved by overriding the electronic preference for C2 functionalization through steric control. By using bulky catalysts and appropriately chosen nitrogen protecting groups, it is possible to sterically hinder the C2 position and direct the C-H functionalization to the C4 position. nih.gov

For instance, the use of N-α-oxoarylacetyl-piperidines in combination with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to favor the formation of 4-substituted analogues. nih.gov This strategy highlights the delicate interplay of steric and electronic effects in directing C-H functionalization on the piperidine ring.

Derivatization via Cyclopropane Ring Opening

As mentioned for C3-H functionalization, the derivatization of piperidines via the opening of a fused cyclopropane ring is a key indirect method for introducing substituents at positions that are not readily accessible through direct C-H activation. This strategy typically involves the initial synthesis of a bicyclic system containing a piperidine and a cyclopropane ring.

The process often starts with the asymmetric cyclopropanation of an N-protected tetrahydropyridine. nih.gov The resulting cyclopropanated piperidine can then undergo a regio- and stereoselective reductive ring-opening. This cleavage of one of the cyclopropane C-C bonds, often promoted by a Lewis acid and a reducing agent, leads to the formation of a C3-substituted piperidine with high diastereoselectivity. mdpi.com The stereochemistry of the newly introduced substituent is controlled by the stereochemistry of the cyclopropanation step and the mechanism of the ring-opening reaction. This method provides a reliable entry to C3-functionalized piperidines, which are challenging to access directly. nih.gov

Stereochemical Control and Enantioselectivity in 2r 2 4 Methoxyphenyl Piperidine Synthesis

Mechanistic Insights into Stereoselective Induction

Stereoselective induction in the synthesis of 2-arylpiperidines is achieved by creating diastereomeric transition states with a significant energy difference, favoring the formation of one stereoisomer over others. The mechanisms to achieve this control are diverse and sophisticated.

One common strategy involves catalyst-controlled stereoselection . In transition-metal-catalyzed reactions, chiral ligands coordinate to the metal center, creating a chiral environment that directs the approach of the substrate. For instance, in the asymmetric hydrogenation of pyridinium (B92312) salts, chiral phosphine (B1218219) ligands bound to an iridium or rhodium catalyst are instrumental. The substrate coordinates to this chiral metallic complex, and the steric and electronic properties of the ligand dictate the face of the iminium intermediate that is hydrogenated, leading to high enantioselectivity. nih.govmdpi.com Similarly, palladium-catalyzed cross-coupling reactions can proceed through a Pd π-complex directed by a chiral allylic alcohol, followed by syn-azapalladation to control the stereochemical outcome. ajchem-a.com

Substrate-controlled methods represent another key approach. Here, a chiral auxiliary is covalently attached to the substrate. This auxiliary sterically hinders one face of the molecule, forcing the incoming reagent to attack from the less hindered face. For example, the use of a D-arabinopyranosylamine as a chiral auxiliary in a domino Mannich–Michael reaction with Danishefsky's diene leads to the formation of N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com In other cases, intramolecular interactions guide the reaction. The diastereoselective epoxidation of tetrahydropyridines can be directed by hydrogen bonding between a carboxylic acid group on the reagent and the substrate's amino group, forcing the epoxidation to occur on a specific face of the double bond. nih.govacs.org

Finally, biocatalytic methods offer unique mechanistic pathways. Imine reductases (IREDs) or ene-reductases (EneIREDs) provide a highly selective chiral pocket that binds the substrate in a specific orientation. In the chemo-enzymatic dearomatization of activated pyridines, an EneIRED can perform a kinetic selective reduction of a chiral iminium intermediate. In situ epimerization of the less reactive enantiomer allows for a dynamic kinetic resolution (DKR), enabling the conversion of the racemic starting material into a single enantiomer of the piperidine (B6355638) product with high efficiency. nih.gov

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of both diastereoselectivity and enantioselectivity is paramount in synthesizing complex molecules like substituted 2-arylpiperidines. Several powerful strategies have been developed to this end.

Chiral Auxiliaries : This classic approach involves temporarily incorporating a chiral molecule to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Carbohydrate-based auxiliaries , such as D-arabinopyranosylamine, have been used to synthesize 2-substituted dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com

Chiral amines , like (R)-phenylglycinol, can be used to form chiral non-racemic bicyclic lactams from aryl-δ-oxoacids. These lactams are versatile intermediates for the enantiodivergent synthesis of both (R)- and (S)-2-arylpiperidines. nih.govrsc.org

Asymmetric Catalysis : This is often a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product.

Transition-Metal Catalysis : Chiral phosphine ligands are frequently used in combination with metals like iridium, rhodium, nickel, and palladium. mdpi.comnih.gov For example, a [4+2] annulation of imines with allenes catalyzed by a C2-symmetric chiral phosphepine furnishes functionalized piperidines with excellent stereoselectivity. nih.gov

Organocatalysis : Small organic molecules can act as chiral catalysts. Proline and its derivatives have been employed in biomimetic approaches to synthesize piperidine alkaloids. nih.gov

Biocatalysis : Enzymes offer unparalleled selectivity under mild conditions. Ene-reductases (EneIREDs) from engineered microorganisms have been used in the asymmetric dearomatization of pyridines to produce a range of chiral piperidines. nih.gov

Substrate-Directed Reactions : The inherent structure of a substrate can be used to control the stereochemistry of subsequent transformations. A divergent synthesis of cis-2,6-disubstituted piperidines was achieved starting from a chiral aziridine (B145994) decorated with specific side chains. The stereochemistry of the final product was controlled through a sequence of reactions including a substrate-controlled addition of a lithium alkynylate. rsc.org

Factors Influencing Enantiomeric Ratio and Diastereomeric Ratio

The success of a stereoselective synthesis is measured by the diastereomeric ratio (dr) and enantiomeric ratio (er) of the product. These ratios are often sensitive to a variety of reaction parameters.

Solvent : The polarity and coordinating ability of the solvent can significantly influence the transition state energies. In some Pd(II)-catalyzed preparations of chiral piperidines, tetrahydrofuran (B95107) (THF) was found to provide the highest stereoselectivity compared to more polar or non-polar solvents. ajchem-a.com

Catalyst and Ligand : The choice of the chiral ligand and even the catalyst-to-cocatalyst ratio can be critical. nih.gov In the asymmetric hydrogenation of 2-substituted pyridinium salts, different chiral phosphine ligands can lead to vastly different enantiomeric ratios. The presence of an iodine additive, known to activate iridium catalysts, was found to be detrimental when using certain bisphosphine ligands. nih.gov

Protecting Groups : The nature of protecting groups, particularly on the piperidine nitrogen, can dictate the conformational preferences of the ring. An N-Boc group can induce a twist-boat conformation to avoid unfavorable steric interactions, influencing the thermodynamic stability of diastereomers and affecting the outcome of epimerization reactions. nih.gov In contrast, an N-benzyl group may favor a standard chair conformation. whiterose.ac.uk

Temperature and Reaction Time : Lower temperatures generally enhance selectivity by amplifying the small energy differences between diastereomeric transition states. In some cases, reaction time is crucial; an initially formed kinetic product can isomerize to a more stable thermodynamic product over time. For example, in an acid-mediated cyclization of enones, the trans-isomer formed initially can convert to the more stable cis-isomer with prolonged reaction times. nih.gov

The following table illustrates the effect of different solvents on the enantiomeric ratio (er) in the iridium-catalyzed asymmetric hydrogenation of a pyridinium salt, demonstrating the critical role of the reaction medium. nih.gov

| Entry | Solvent | Conversion (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | Dichloromethane (DCM) | >99 | 88:12 |

| 2 | Tetrahydrofuran (THF) | >99 | 89:11 |

| 3 | Toluene | >99 | 87:13 |

| 4 | Methanol (MeOH) | >99 | 86:14 |

Data derived from the asymmetric reduction of N-benzyl-2-methylpyridinium iodide. nih.gov

Absolute Configuration Assignment Methodologies

Once a chiral molecule like (2R)-2-(4-methoxyphenyl)piperidine is synthesized, its absolute configuration must be unequivocally determined. Several analytical techniques are employed for this purpose.

X-ray Crystallography : This is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule. purechemistry.org It requires the formation of a high-quality single crystal of the compound or a derivative. The absolute configuration of many chiral piperidines has been confirmed using this technique, sometimes after derivatization with an agent like p-bromobenzoyl chloride to introduce a heavy atom and facilitate analysis. nih.govnih.gov

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) : A chiral amine can be reacted with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomeric amides. nih.gov These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. By analyzing these differences and applying established models (Mosher's model), the absolute configuration of the original amine can be deduced. frontiersin.org Two-dimensional NMR techniques, such as NOESY, can also be used to determine the relative configuration of substituents. acs.org

Chiroptical Methods : These techniques measure the differential interaction of a chiral molecule with polarized light.

Vibrational Circular Dichroism (VCD) : VCD measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is compared to a spectrum predicted by ab initio density functional theory (DFT) calculations for one of the enantiomers (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for unambiguous assignment of the absolute configuration. nih.gov This method is powerful for molecules in solution and does not require crystallization. acs.org

Electronic Circular Dichroism (CD) : CD spectroscopy operates in the UV-visible region and is particularly useful for molecules containing chromophores. The absolute configuration can often be determined by comparing the experimental CD spectrum to those of structurally related compounds with known configurations or by applying empirical rules. researchgate.netrsc.org

Derivatization and Further Transformations of the 2r 2 4 Methoxyphenyl Piperidine Core

Functional Group Interconversions on the Phenyl Moiety

The 4-methoxyphenyl (B3050149) group of (2R)-2-(4-methoxyphenyl)piperidine provides a reactive handle for various functional group interconversions, allowing for the modulation of the electronic and steric properties of the molecule.

A primary transformation is the demethylation of the methoxy (B1213986) group to the corresponding phenol (B47542). This is a common strategy to unmask a hydroxyl group for further derivatization or to introduce a hydrogen bond donor. This reaction is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting phenol can then serve as a precursor for a variety of other functional groups. For instance, O-alkylation with different alkyl halides can introduce a range of alkoxy substituents, while conversion to a triflate (TfO-) group opens up possibilities for palladium-catalyzed cross-coupling reactions.

Furthermore, the electron-rich nature of the 4-methoxyphenyl ring facilitates electrophilic aromatic substitution reactions. scranton.edu Prior protection of the piperidine (B6355638) nitrogen, for example as a Boc-carbamate, is generally required to prevent side reactions. Under these conditions, reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed, typically directing the incoming electrophile to the positions ortho to the activating methoxy group.

Table 1: Representative Functional Group Interconversions on the Phenyl Moiety

| Starting Material | Reagents and Conditions | Product | Representative Yield (%) |

| N-Boc-(2R)-2-(4-methoxyphenyl)piperidine | BBr₃, CH₂Cl₂ | N-Boc-(2R)-2-(4-hydroxyphenyl)piperidine | 85-95 |

| N-Boc-(2R)-2-(4-hydroxyphenyl)piperidine | NaH, R-X, DMF | N-Boc-(2R)-2-(4-alkoxyphenyl)piperidine | 70-90 |

| N-Boc-(2R)-2-(4-methoxyphenyl)piperidine | HNO₃, H₂SO₄ | N-Boc-(2R)-2-(3-nitro-4-methoxyphenyl)piperidine | 60-75 |

| N-Boc-(2R)-2-(4-methoxyphenyl)piperidine | Br₂, HOAc | N-Boc-(2R)-2-(3-bromo-4-methoxyphenyl)piperidine | 75-85 |

Transformations of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key site for derivatization, allowing for the introduction of a wide array of substituents that can significantly influence the pharmacological properties of the resulting compounds. Common transformations include N-alkylation, N-acylation, and N-arylation. researchgate.netchemicalforums.com

N-alkylation can be achieved by reacting the piperidine with various alkyl halides in the presence of a base such as potassium carbonate or triethylamine. researchgate.net Reductive amination with aldehydes or ketones provides another versatile route to N-alkylated derivatives. sciencemadness.org The choice of the alkylating agent allows for the introduction of diverse functionalities, including simple alkyl chains, benzyl (B1604629) groups, or more complex pharmacophores.

N-acylation is readily accomplished using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. This transformation converts the basic nitrogen into a neutral amide, which can alter the compound's solubility, lipophilicity, and receptor-binding properties.

N-arylation, typically performed via Buchwald-Hartwig amination, allows for the direct coupling of the piperidine nitrogen with aryl or heteroaryl halides. This reaction provides access to a broad range of derivatives with extended aromatic systems.

Table 2: Representative Transformations of the Piperidine Nitrogen Atom

| Starting Material | Reagents and Conditions | Product | Representative Yield (%) |

| This compound | R-X, K₂CO₃, MeCN | (2R)-1-Alkyl-2-(4-methoxyphenyl)piperidine | 70-95 |

| This compound | R'CHO, NaBH(OAc)₃, DCE | (2R)-1-Alkyl-2-(4-methoxyphenyl)piperidine | 65-90 |

| This compound | R''COCl, Et₃N, CH₂Cl₂ | (2R)-1-Acyl-2-(4-methoxyphenyl)piperidine | 80-98 |

| This compound | Ar-Br, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene | (2R)-1-Aryl-2-(4-methoxyphenyl)piperidine | 60-85 |

Introduction of Additional Stereocenters

The synthesis of piperidine derivatives with multiple stereocenters is of great interest in drug discovery, as it allows for the exploration of three-dimensional chemical space and the fine-tuning of interactions with biological targets. Starting from the enantiopure this compound, additional stereocenters can be introduced through various stereoselective reactions. dicp.ac.cnnih.gov

One common approach involves the diastereoselective alkylation of an enolate derived from a suitable N-acyl piperidine. For example, deprotonation of an N-acyl-2-(4-methoxyphenyl)piperidine with a strong base can generate a chiral enolate, which can then react with an electrophile to introduce a new substituent at the C3 or C6 position with a degree of stereocontrol.

Alternatively, the introduction of a double bond into the piperidine ring, for example, through oxidation, can be followed by a diastereoselective reaction such as hydrogenation, epoxidation, or dihydroxylation. The existing stereocenter at C2 can direct the approach of the reagent, leading to the formation of one diastereomer in excess. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity. nih.govmdpi.com

Table 3: Representative Methods for the Introduction of Additional Stereocenters

| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) |

| N-Acyl-(2R)-2-(4-methoxyphenyl)piperidine | 1. LDA, THF, -78 °C; 2. R-X | N-Acyl-(2R,6S/R)-2-(4-methoxyphenyl)-6-alkylpiperidine | Varies with acyl group and electrophile |

| N-Boc-(2R)-2-(4-methoxyphenyl)-Δ⁵-tetrahydropyridine | H₂, Pd/C, EtOH | N-Boc-(2R,6S)-2-(4-methoxyphenyl)piperidine | >95:5 |

| N-Boc-(2R)-2-(4-methoxyphenyl)-Δ³-tetrahydropyridine | m-CPBA, CH₂Cl₂ | N-Boc-(2R,3S,4R)-3,4-epoxy-2-(4-methoxyphenyl)piperidine | >90:10 |

Regioselective Functionalization of the Piperidine Ring System

The regioselective functionalization of the saturated piperidine ring presents a significant synthetic challenge due to the similar reactivity of the C-H bonds at different positions. However, modern synthetic methods, particularly those involving directed C-H activation, have enabled the selective introduction of functional groups at specific positions of the piperidine ring. nih.govnih.govrsc.orgnsf.gov

For N-protected this compound, C-H activation strategies can be employed to introduce substituents at the C4 or C5 positions. The choice of the directing group on the nitrogen atom and the transition metal catalyst is critical for controlling the regioselectivity. For instance, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have been shown to be effective for the functionalization of piperidines. nih.govnih.govnsf.gov By carefully selecting the N-protecting group and the catalyst, it is possible to favor functionalization at a specific site. nih.govnih.govnsf.gov

Another approach involves the kinetic resolution of racemic 2-aryl-4-methylenepiperidines, which can be adapted for the synthesis of enantioenriched 2,4-disubstituted piperidines. acs.org This method allows for the installation of a functional group at the 4-position, which can then be further transformed.

Table 4: Representative Methods for Regioselective Functionalization of the Piperidine Ring

| Starting Material | Reagents and Conditions | Product | Regioselectivity |

| N-Boc-(2R)-2-(4-methoxyphenyl)piperidine | Rh₂(OAc)₄, PhI(OAc)₂, MgO, CH₂Cl₂ | N-Boc-(2R)-2-(4-methoxyphenyl)-4-oxopiperidine | C4-selective |

| N-Acyl-(2R)-2-(4-methoxyphenyl)piperidine | Pd(OAc)₂, PhI(OAc)₂, I₂, CH₂Cl₂ | N-Acyl-(2R)-2-(4-methoxyphenyl)-5-iodopiperidine | C5-selective |

| N-Boc-2-(4-methoxyphenyl)-4-methylenepiperidine (racemic) | n-BuLi, (-)-sparteine (B7772259), then electrophile | (2R,4S/R)-N-Boc-2-(4-methoxyphenyl)-4-methylene-4-substituted piperidine | High ee and d.r. |

Advanced Characterization Techniques for Chiral 2r 2 4 Methoxyphenyl Piperidine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the molecular structure of (2R)-2-(4-methoxyphenyl)piperidine. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group, the methoxy (B1213986) (-OCH₃) group protons (typically a singlet around 3.8 ppm), and the protons of the piperidine (B6355638) ring. The chemical shifts and coupling patterns of the piperidine protons are particularly informative for determining the ring's conformation.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments. Signals would be expected for the carbons of the methoxyphenyl group, the methoxy carbon, and the five carbons of the piperidine ring. For instance, in a related compound, 1-(2-methoxyphenyl)piperazine, distinct signals for the aromatic and piperazine (B1678402) ring carbons are observed. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. For the parent piperidine structure, characteristic N-H stretching and bending vibrations are observed. nist.govchemicalbook.com For the target compound, key expected peaks would include:

N-H stretching vibrations for the secondary amine in the piperidine ring.

C-H stretching vibrations for the aromatic and aliphatic portions.

C=C stretching vibrations within the aromatic ring.

C-O stretching for the methoxy ether group.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Predicted mass spectrometry data for the protonated molecule [M+H]⁺ of 2-(4-methoxyphenyl)piperidine (B1587726) is approximately 192.13829 m/z. uni.lu

| Technique | Expected Observations for this compound | Reference |

|---|---|---|

| ¹H NMR | Signals for aromatic, piperidine, and methoxy protons. Coupling constants reveal conformational details. | chemicalbook.com |

| ¹³C NMR | Distinct signals for carbons in the methoxyphenyl group, piperidine ring, and methoxy group. | chemicalbook.com |

| IR Spectroscopy | Characteristic peaks for N-H, aromatic C-H, aliphatic C-H, C=C, and C-O bonds. | nist.govchemicalbook.com |

| Mass Spectrometry | Predicted m/z for [M+H]⁺ is 192.13829. Fragmentation patterns confirm the structure. | uni.lu |

Chiral Chromatography for Enantiomeric Purity Determination

Determining the enantiomeric purity is critical for any application involving a single enantiomer like this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. nih.gov

The fundamental principle of chiral HPLC is to use a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. nih.gov Alternatively, an indirect method involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.govasianpubs.orgnih.gov

For 2-arylpiperidines, CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. nih.gov The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve the best separation (resolution) between the enantiomeric peaks. A sensitive UV detector is commonly used for detection, as the phenyl group provides a strong chromophore. researchgate.nettci-thaijo.org

| Parameter | Typical HPLC Conditions for Chiral Piperidine Derivatives | Reference |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | nih.govnih.gov |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak) or pre-column derivatization followed by reverse-phase C18 column. | nih.govnih.gov |

| Mobile Phase | Normal Phase: Hexane/Isopropanol mixtures. Reverse Phase: Acetonitrile/Water with additives. | nih.govtci-thaijo.org |

| Detection | UV Spectroscopy (monitoring the absorbance of the phenyl group). | researchgate.net |

| Quantification | The limit of detection (LOD) and limit of quantitation (LOQ) for the undesired enantiomer are typically in the µg/mL range. | nih.govnih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of every atom. mdpi.com

For this compound, a successful crystal structure analysis would unambiguously confirm the (R) configuration at the chiral center (C2). It would also provide precise bond lengths, bond angles, and torsion angles. This information reveals the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the 4-methoxyphenyl substituent (axial or equatorial) in the solid state. rsc.orgnih.gov In many substituted piperidines, the ring adopts a chair conformation to minimize steric strain. nih.gov The crystal structure of a related N-hydroxy piperidine derivative confirmed its relative configurations and the orientation of the N-hydroxy group. researchgate.net

Spectroscopic Techniques for Investigating Conformational Preferences

In solution, the piperidine ring is not static but exists in a dynamic equilibrium between different conformations, primarily chair forms. The 2-aryl substituent can occupy either an axial or an equatorial position, and the energy difference between these two conformers determines their relative populations at equilibrium. nih.govacs.org

NMR spectroscopy is a powerful tool for studying these conformational preferences in solution.

Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) on the piperidine ring is highly dependent on the dihedral angle between the protons, which is dictated by the ring's conformation. By analyzing these coupling constants, the preferred orientation (axial or equatorial) of the substituent can be inferred.

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) can detect through-space interactions between protons that are close to each other (typically <5 Å). This can provide direct evidence for the axial or equatorial orientation of the C2 substituent by observing correlations between its protons and specific protons on the piperidine ring.

Studies on related 2-arylpiperidines have shown that while an equatorial orientation is often expected to minimize steric hindrance, an axial preference can be observed due to specific electronic or steric interactions, such as the 1,3-allylic strain. rsc.orgacs.org Computational studies using Density Functional Theory (DFT) can also be employed to calculate the relative energies of different conformers, providing theoretical support for experimental observations. rsc.orgresearchgate.net

Applications of 2r 2 4 Methoxyphenyl Piperidine in Advanced Chemical Synthesis

Role as Chiral Building Blocks for Complex Molecular Architectures

The enantiomerically pure nature of (2R)-2-(4-methoxyphenyl)piperidine makes it an excellent starting material for the construction of complex molecular architectures. researchgate.net Its inherent chirality can be transferred to new stereocenters, enabling the diastereoselective synthesis of intricate target molecules, including alkaloids and other pharmacologically relevant compounds. mdpi.comresearchgate.net

The synthesis of complex natural products often relies on the use of such chiral building blocks to control the stereochemical outcome of key reactions. The 2-arylpiperidine motif is a common feature in many alkaloids, and the use of enantiopure starting materials like this compound can significantly streamline their total synthesis. nih.govnih.gov By incorporating this chiral fragment, chemists can avoid a late-stage resolution or an asymmetric synthesis that might be less efficient.

Table 1: Illustrative Diastereoselective Reactions Using 2-Arylpiperidine Building Blocks

| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) |

| Alkylation | N-Acyl-2-arylpiperidine | Alkyl Halide | >95:5 |

| Aldol Addition | N-Protected 2-arylpiperidine enolate | Aldehyde | >90:10 |

| Michael Addition | 2-Arylpiperidine derivative | α,β-Unsaturated ester | >98:2 |

Note: This table represents typical results for diastereoselective reactions involving chiral 2-arylpiperidine derivatives, illustrating the high degree of stereocontrol achievable.

Application as Chiral Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Chiral piperidine (B6355638) derivatives, including those based on the 2-(4-methoxyphenyl)piperidine (B1587726) scaffold, have the potential to serve as effective ligands for a variety of metal-catalyzed enantioselective transformations. The nitrogen atom of the piperidine ring can coordinate to a metal center, and the stereogenic center at the 2-position, in proximity to the metal, can effectively induce chirality in the transition state of a catalytic reaction.

The design of such ligands often involves the introduction of a second coordinating group, creating a bidentate ligand that can form a stable chelate complex with a metal. For instance, functionalization of the piperidine nitrogen with a phosphine-containing arm could yield a P,N-ligand. These types of ligands have proven to be highly effective in a range of asymmetric reactions, including hydrogenation, hydroformylation, and allylic alkylation. chemrxiv.org

While specific studies detailing the application of this compound itself as a chiral ligand are not extensively documented, the principle is demonstrated by the broad success of other chiral piperidine-based ligands. The steric and electronic properties of the 4-methoxyphenyl (B3050149) group could influence the catalytic activity and enantioselectivity of a derived ligand.

Table 2: Representative Enantioselective Reactions Catalyzed by Chiral Piperidine-Derived Ligands

| Reaction | Catalyst System (Metal/Ligand) | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rh / Chiral P,N-Piperidine | Prochiral Olefin | up to 99% |

| Asymmetric Allylic Alkylation | Pd / Chiral N,N-Piperidine | Allylic Acetate | up to 98% |

| Asymmetric Aldol Reaction | Cu / Chiral Piperidine-Oxazoline | Silyl Enol Ether | up to 95% |

Note: This table showcases the high levels of enantioselectivity achieved in various asymmetric catalytic reactions using chiral ligands derived from piperidine scaffolds.

Use as Precursors in the Synthesis of Optically Active Compounds

This compound serves as a valuable precursor for the synthesis of a wide array of other optically active compounds. nih.govresearchgate.net The existing stereocenter can be retained while the rest of the molecule is elaborated, providing access to a diverse range of chiral molecules. This approach is particularly useful in the pharmaceutical industry for the synthesis of drug candidates and their intermediates. nih.gov

The piperidine ring can undergo various transformations, such as N-alkylation, N-acylation, and ring-opening reactions, to generate new chiral synthons. The 4-methoxyphenyl group can also be a site for further functionalization, for example, through electrophilic aromatic substitution or conversion of the methoxy (B1213986) group to a hydroxyl group, which can then be used for further coupling reactions.

For instance, derivatives of 2-alkylpiperidines are found in numerous natural alkaloids with a broad spectrum of biological activities. nih.gov Starting from an enantiomerically pure precursor like this compound allows for the efficient and stereocontrolled synthesis of these complex targets.

Table 3: Examples of Optically Active Compounds Derived from Chiral 2-Arylpiperidine Precursors

| Precursor | Transformation | Product | Application |

| (2R)-2-Arylpiperidine | N-Alkylation and cyclization | Chiral Indolizidine Alkaloid | Potential therapeutic agent |

| (2R)-2-Arylpiperidine | Ring-opening and functionalization | Chiral γ-Amino Alcohol | Synthetic intermediate |

| (2R)-2-Arylpiperidine | Aromatic substitution and coupling | Biaryl-substituted piperidine | Ligand for catalysis |

Note: This table provides examples of how a chiral 2-arylpiperidine precursor can be transformed into other valuable optically active compounds.

Future Directions in 2r 2 4 Methoxyphenyl Piperidine Research

Development of More Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on environmental responsibility has spurred research into "green chemistry" to minimize hazardous substances and waste. csbio.com A significant area of future research for the synthesis of (2R)-2-(4-methoxyphenyl)piperidine and its derivatives lies in developing more sustainable and eco-friendly methods.

Current synthetic methodologies often rely on hazardous solvents like N,N'-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny. csbio.com Research into greener alternatives is paramount. One promising avenue is the use of deep eutectic solvents (DES), such as those based on choline (B1196258) chloride and glucose, which have been successfully employed in the synthesis of piperidin-4-one derivatives. researchgate.net These solvents are environmentally benign, and their application could be extended to the synthesis of the this compound backbone, potentially improving yields and reducing toxic waste. researchgate.net

Furthermore, the principles of atom economy and process mass intensity (PMI) are central to green chemistry. rsc.org Future synthetic strategies will likely focus on:

One-pot syntheses: Combining multiple reaction steps without isolating intermediates to reduce solvent usage and waste. researchgate.net

Alternative reagents: Replacing toxic reagents with safer alternatives. For instance, in solid-phase peptide synthesis (SPPS), which sometimes involves piperidine (B6355638), alternatives like 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) (PZ) are being explored to reduce toxicity. nih.gov While this concerns the use of piperidine as a reagent rather than its synthesis, the underlying principle of substitution with less hazardous materials is a key future direction.

Solvent reduction: Developing protocols that significantly cut down on the volume of solvents required for reactions and purifications. peptide.com Strategies such as "in situ" Fmoc removal in SPPS, which can reduce solvent consumption by up to 75%, exemplify the innovative approaches that could be adapted for the synthesis of piperidine-containing molecules. peptide.com

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

Achieving high enantioselectivity in the synthesis of chiral molecules like this compound is a critical challenge. Future research will heavily focus on the discovery and implementation of novel catalytic systems that offer high efficiency, selectivity, and broad functional group tolerance.

Recent breakthroughs in catalysis offer a glimpse into future possibilities:

Rhodium and Palladium Catalysis: Methods like the rhodium-catalyzed asymmetric reductive Heck reaction are emerging as powerful tools for creating enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. snnu.edu.cn This strategy involves a three-step process of partial reduction, asymmetric carbometalation, and a final reduction. snnu.edu.cn Similarly, palladium-catalyzed hydrogenation has proven effective for synthesizing fluorinated piperidines. mdpi.com Adapting these noble metal-catalyzed reactions for the asymmetric synthesis of 2-aryl piperidines is a promising research avenue.

Biocatalysis and Electrocatalysis: A paradigm-shifting approach combines enzymatic transformations with modern cross-coupling reactions. news-medical.net A recently developed two-stage process uses biocatalytic carbon-hydrogen (C-H) oxidation, where an enzyme selectively installs a hydroxyl group on the piperidine ring. news-medical.net This is followed by a radical cross-coupling reaction using nickel electrocatalysis to form new carbon-carbon bonds. news-medical.net This modular method dramatically simplifies the synthesis of complex piperidines, reducing multi-step processes to as few as two to five steps and avoiding the need for expensive precious metals like palladium. news-medical.net

Organocatalysis: Carbene-catalyzed reactions, such as the intramolecular Mannich-type reaction (IMAMR), have been shown to produce piperidine derivatives with good enantioselectivity and high yields. mdpi.com The use of N-heterocyclic carbenes (NHCs) as catalysts is a rapidly developing field that could provide new, metal-free pathways to this compound.

Design of New Derivatization Strategies for Enhanced Structural Diversity

To explore the full potential of the this compound scaffold, chemists need efficient methods to generate a wide array of derivatives. Future work will concentrate on developing new derivatization strategies to enhance structural diversity for applications in drug discovery and materials science.

Key strategies for the future include:

Diversity-Oriented Synthesis (DOS): This approach aims to create libraries of structurally diverse small molecules from a common starting material. A modular DOS strategy has been validated for producing 2,4,6-trisubstituted piperidines using Anion Relay Chemistry (ARC), which allows for stereochemical diversification at multiple points on the piperidine ring. nih.gov Applying DOS principles to the this compound core could rapidly generate a host of novel analogues.

Modular Synthesis: The development of modular approaches, like the previously mentioned combination of biocatalysis and cross-coupling, allows for a "plug-and-play" method of building complex molecules. news-medical.net This enables chemists to easily swap different molecular fragments, leading to a vast number of new derivatives without redesigning the entire synthetic route. news-medical.net

Functionalization for Specific Applications: Derivatization can be tailored for specific purposes. For example, tagging organic acids with an N-(4-aminophenyl)piperidine group has been shown to significantly improve their detection by supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.govresearchgate.net This highlights how derivatization can be used not only to modify biological activity but also to introduce useful analytical handles onto the core structure.

Advanced Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic planning. For this compound, advanced computational modeling will play a crucial role in the rational design of new derivatives and in predicting the outcomes of complex chemical reactions.

Future applications in this area will likely involve:

Rational Drug Design: Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how a molecule will bind to a biological target, such as a protein receptor. nih.gov For instance, docking analysis and MD simulations were used to study how novel piperazine derivatives containing a piperidine moiety interact with the dopamine (B1211576) D2 receptor, revealing key interactions like salt bridge formation. nih.gov Similar in silico studies can be used to design derivatives of this compound with enhanced affinity and selectivity for specific biological targets, guiding synthetic efforts toward the most promising candidates.

Reaction Prediction and Optimization: Computational models can predict the feasibility, selectivity, and yield of chemical reactions. By simulating reaction mechanisms and transition states, chemists can understand why certain catalysts are effective or why a reaction yields a specific stereoisomer. This predictive power can accelerate the development of new synthetic routes, such as novel catalytic systems for enantioselective synthesis, by reducing the amount of empirical trial-and-error experimentation required.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for the stereoselective synthesis of (2R)-2-(4-methoxyphenyl)piperidine?

- Methodological Answer : The synthesis of chiral piperidine derivatives often employs asymmetric catalysis or chiral auxiliaries. For example, enantioselective hydrogenation of imine intermediates using transition-metal catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (ee) . Alternatively, resolution of racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid) may be used. Reaction optimization (temperature, solvent, catalyst loading) is critical to minimize byproducts .

Q. How can the structural integrity and stereochemistry of this compound be confirmed?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra for characteristic signals (e.g., methoxy group at ~3.8 ppm, piperidine ring protons between 1.5–3.5 ppm). NOESY can confirm stereochemistry by spatial correlations .

- Chiral HPLC/CE : Verify enantiopurity using chiral stationary phases (e.g., amylose-based columns) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Treat as a potential acute toxin (Category 4 for oral/dermal/inhalation hazards). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert gas (N). In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can the binding affinity of this compound to neurological receptors (e.g., 5-HT) be evaluated?

- Methodological Answer : Perform competitive radioligand binding assays using -labeled 5-HT antagonists (e.g., SB-269970). Incubate with HEK-293 cells expressing recombinant receptors. Calculate IC values and validate via Schild analysis. Compare with piperazine analogs to assess structural effects on affinity .

Q. How to resolve contradictions in reported bioactivity data for piperidine derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (cell lines, incubation times) or compound purity. Reproduce experiments under standardized conditions (e.g., OECD guidelines). Use orthogonal analytical methods (HPLC-MS, elemental analysis) to confirm compound identity and purity. Cross-validate results with independent labs .

Q. What strategies optimize enantioselectivity in the synthesis of this compound under scalable conditions?

- Methodological Answer : Screen chiral catalysts (e.g., Ir-SpiroPAP) for transfer hydrogenation of ketone intermediates. Adjust reaction parameters (pressure, solvent polarity) to enhance ee. For industrial scalability, consider continuous-flow reactors with immobilized catalysts to improve yield and reduce waste .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Structural modifications : Introduce substituents at the 4-methoxyphenyl or piperidine nitrogen. Synthesize analogs with varied electron-donating/withdrawing groups.

- Activity assays : Test against target enzymes (e.g., monoamine oxidases) or receptors. Use molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.